molecular formula C16H21N3O3 B8071241 tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate CAS No. 54503-12-7

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Cat. No.: B8071241
CAS No.: 54503-12-7
M. Wt: 303.36 g/mol
InChI Key: DDMFCQAPZYKTON-UHFFFAOYSA-N
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Description

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate typically involves the protection of the amino group of L-tryptophan with a Boc group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The resulting Boc-L-Tryptophan is then converted to this compound by reacting it with ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acidic conditions (e.g., hydrochloric acid).

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the indole ring.

    Substitution: Deprotected tryptophan derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the amino group from unwanted reactions, allowing for selective functionalization. The indole ring of tryptophan can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Tryptophanamide: Another protected form of tryptophan used in peptide synthesis.

    Cbz-L-Tryptophanamide: A carbobenzoxy-protected derivative of tryptophan.

    Ac-L-Tryptophanamide: An acetyl-protected form of tryptophan.

Uniqueness

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

tert-butyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMFCQAPZYKTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147942
Record name 1,1-Dimethylethyl N-[2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54503-12-7
Record name 1,1-Dimethylethyl N-[2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54503-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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